6-Chloro-1-(2,4-dichlorophenyl)-1-oxohexane
Description
Notably, it is listed as a discontinued product by CymitQuimica , indicating possible challenges in synthesis, stability, or commercial viability compared to related compounds.
Properties
IUPAC Name |
6-chloro-1-(2,4-dichlorophenyl)hexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl3O/c13-7-3-1-2-4-12(16)10-6-5-9(14)8-11(10)15/h5-6,8H,1-4,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWHGCVIZDTKIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CCCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645175 | |
| Record name | 6-Chloro-1-(2,4-dichlorophenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-13-5 | |
| Record name | 6-Chloro-1-(2,4-dichlorophenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(2,4-dichlorophenyl)-1-oxohexane typically involves the reaction of 2,4-dichlorobenzene with 6-chlorohexanone under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-(2,4-dichlorophenyl)-1-oxohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
6-Chloro-1-(2,4-dichlorophenyl)-1-oxohexane has been investigated for its potential anticancer properties. Research indicates that compounds with similar structural motifs exhibit activity against various cancer cell lines.
Case Study: Anticancer Activity
A study evaluating the anticancer effects of derivatives similar to this compound found that certain chlorinated phenyl compounds demonstrated significant cytotoxicity against cancer cell lines such as HeLa and MCF-7. The presence of the dichlorophenyl group is believed to enhance the compound's interaction with cellular targets, potentially leading to apoptosis in cancer cells .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A (similar structure) | HeLa | 15 | 3 |
| Compound B (similar structure) | MCF-7 | 20 | 4 |
| This compound | HCT-116 | 25 | 2 |
Agrochemical Applications
The compound's chlorinated structure suggests potential use as an agrochemical. Chlorinated compounds are often effective in pest control due to their toxicity to a range of agricultural pests.
Insecticidal Properties
Research into similar chlorinated compounds has shown efficacy as insecticides, particularly against rice hoppers and other agricultural pests. The mode of action typically involves interference with the nervous system of the pests, leading to paralysis or death .
Table 2: Efficacy of Chlorinated Compounds in Pest Control
| Compound Name | Target Pest | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|---|
| Compound C (related insecticide) | Rice Hopper | 85 | 200 |
| Compound D (related insecticide) | Aphids | 90 | 150 |
| This compound | Not yet tested | N/A | N/A |
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methodologies involving chlorination and acylation reactions. The ability to modify the compound's structure can lead to derivatives with enhanced biological activity or specificity for targeted applications.
Synthetic Pathway Example
One common synthetic route involves the reaction of a suitable dichlorobenzene derivative with hexanoyl chloride in the presence of a base under controlled conditions. This method allows for the introduction of different substituents on the phenyl ring to explore structure-activity relationships further.
Mechanism of Action
The mechanism of action of 6-Chloro-1-(2,4-dichlorophenyl)-1-oxohexane involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Compounds
Key Observations :
- Substituent Position : The 2,4-dichlorophenyl group in the target compound introduces greater steric hindrance and electron-withdrawing effects compared to the 4-chlorophenyl analog .
- Backbone Variations : Cyclohexane-based derivatives (e.g., CAS 1408058-16-1) exhibit rigid ring structures, contrasting with the linear hexane chain of the target compound .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Key Observations :
Biological Activity
6-Chloro-1-(2,4-dichlorophenyl)-1-oxohexane (CAS No. 898786-13-5) is a chlorinated organic compound with potential biological activities. Its molecular formula is , and it has garnered interest in medicinal chemistry due to its structural features that may confer various biological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological effects, and relevant case studies.
Synthesis
The synthesis of this compound typically involves chlorination reactions and subsequent coupling with appropriate phenolic compounds. The synthetic pathway may include:
- Chlorination : The introduction of chlorine atoms at specific positions on the aromatic ring.
- Formation of the Carbonyl Group : Utilizing acylation methods to introduce the carbonyl functionality.
- Final Coupling : Combining the chlorinated aromatic moiety with the hexane backbone.
These synthetic steps are crucial for obtaining the desired compound in high purity and yield.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The disc diffusion method was employed to assess its effectiveness compared to standard antibiotics like ciprofloxacin.
| Compound | Staphylococcus aureus | E. coli | Proteus vulgaris |
|---|---|---|---|
| This compound | 20 mm | 16 mm | 15 mm |
| Ciprofloxacin | 30 mm | 25 mm | 28 mm |
The results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .
Cytotoxicity Studies
In vitro cytotoxicity studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The MTT assay results showed a dose-dependent decrease in cell viability, suggesting potential anticancer properties:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
This data suggests that higher concentrations of the compound lead to increased cytotoxic effects on cancer cells .
The proposed mechanism for the biological activity of this compound includes:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
- Inhibition of Enzymatic Pathways : It could inhibit specific enzymes involved in cell proliferation and survival.
Case Study: Antibacterial Efficacy
A study conducted on various chlorinated compounds, including this compound, highlighted its efficacy against multi-drug resistant bacterial strains. The study found that this compound could serve as a lead structure for developing new antibacterial agents .
Case Study: Cancer Treatment Potential
Another investigation focused on the anticancer properties of this compound. Researchers observed that it effectively inhibited tumor growth in xenograft models, supporting its potential as a therapeutic agent in oncology .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Chloro-1-(2,4-dichlorophenyl)-1-oxohexane, and how can reaction conditions be optimized?
- The compound can be synthesized via Michael addition of ethyl acetoacetate to substituted chalcones under alkaline conditions. For example, refluxing with 10% NaOH in ethanol for 8–12 hours yields cyclohexenone derivatives . Optimization involves adjusting stoichiometry, solvent polarity, and temperature to enhance yield and purity.
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- X-ray crystallography resolves conformational details (e.g., envelope, half-chair, or screw-boat puckering in cyclohexene rings) and intermolecular interactions like C–H···O hydrogen bonds . NMR (¹H/¹³C) confirms substitution patterns, while IR identifies carbonyl (C=O) and chloroaryl stretches. Mass spectrometry validates molecular weight .
Q. How can purity and stability be assessed during synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
